molecular formula C11H10F2N2O B1483343 (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2092716-69-1

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No. B1483343
CAS RN: 2092716-69-1
M. Wt: 224.21 g/mol
InChI Key: SEKAMPCURZEFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a difluoromethyl group, and a methanol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl group and the methanol group. The difluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or elimination .

Scientific Research Applications

Late-stage Difluoromethylation

This compound could be used in late-stage difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Electrophilic Fluorination

The compound could be used in electrophilic fluorination . Electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research . The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production was the inspiration for the discovery of selectfluor .

Transition Metal Catalysis

The compound could potentially be used in transition-metal-catalyzed reactions . Transition metals are known to activate the C–H bond in difluoromethane or the C–X bond in a species like difluoromethane to produce metal-difluoromethylation complexes .

Synthesis of Fluorinated Compounds

Given the presence of fluorine in the compound, it could be used in the synthesis of fluorinated compounds . The introduction of fluorine substituents into organic molecules has a long history of development .

Development of Imaging Probes

The compound could potentially be used in the development of imaging probes . This is based on the work of Dr. Jeroen Sap who developed dual-modal (MRI/optical) imaging probes for apoptosis .

Synthesis of mTOR Inhibitors

The compound could potentially be used in the synthesis of mTOR inhibitors . This is based on the work of Dr. Claudio Meyer who worked on the synthesis of mTOR inhibitors .

properties

IUPAC Name

[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAMPCURZEFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.